4-Phenyl-1-(piperidin-3-yl)butan-1-one hydrochloride
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Overview
Description
4-Phenyl-1-(piperidin-3-yl)butan-1-one hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(piperidin-3-yl)butan-1-one hydrochloride typically involves the reaction of a phenyl-substituted butanone with a piperidine derivative. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with a butanone derivative to form the desired product. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process often includes steps for purification and crystallization to obtain the hydrochloride salt form of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-(piperidin-3-yl)butan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of phenylbutanoic acid or phenylbutanone derivatives.
Reduction: Formation of phenylbutanol derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
4-Phenyl-1-(piperidin-3-yl)butan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-(piperidin-3-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, potentially altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-1-(piperidin-3-yl)butan-1-one
- 4-Phenyl-1-(piperidin-3-yl)butan-1-ol
- 4-Phenyl-1-(piperidin-3-yl)butanoic acid
Uniqueness
4-Phenyl-1-(piperidin-3-yl)butan-1-one hydrochloride is unique due to its specific combination of a phenyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-phenyl-1-piperidin-3-ylbutan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.ClH/c17-15(14-9-5-11-16-12-14)10-4-8-13-6-2-1-3-7-13;/h1-3,6-7,14,16H,4-5,8-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPZYTQEFVVPBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)CCCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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